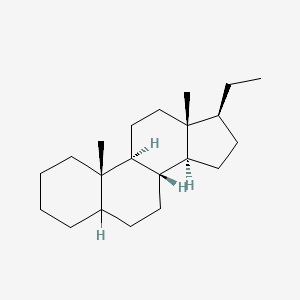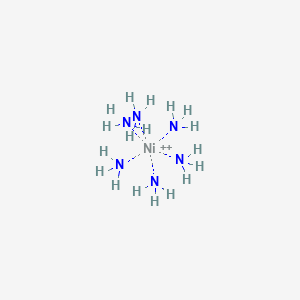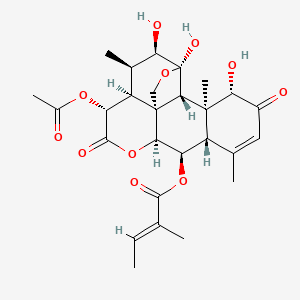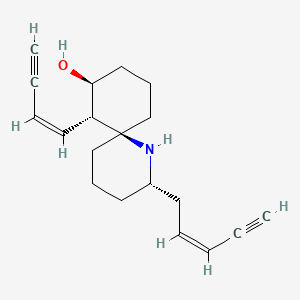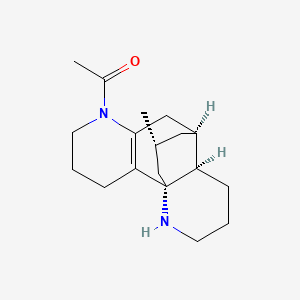
Flabellidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flabellidine is a sesquiterpenoid.
科学的研究の応用
Synthesis and Chemical Structure
Flabellidine has been a subject of interest in the field of organic synthesis, particularly in the asymmetric total synthesis of Lycopodium alkaloids. Azuma et al. (2014) achieved the first asymmetric total synthesis of (+)-flabellidine, highlighting the potential for complex molecular construction in organic chemistry. This synthesis involved a one-pot construction of a tetracyclic lycodine skeleton, a breakthrough in the synthesis of such complex structures (Azuma et al., 2014).
The study of the structure and mass spectra of Lycopodium alkaloids, including this compound, dates back to 1964. Alam, Adams, and Maclean provided a foundational understanding of the chemical structure and spectral properties of this compound. This research laid the groundwork for future studies on the chemical properties of this compound (Alam et al., 1964).
Ethnopharmacology and Medicinal Applications
- This compound's ethnopharmacological importance is illustrated in a comprehensive review by Erhabor et al. (2020), focusing on Myrothamnus flabellifolius, which contains this compound. This plant is used traditionally in several African countries for treating various ailments, indicating the potential medicinal applications of this compound-containing plants (Erhabor et al., 2020).
Biocompatibility and Biomedical Potential
- The biocompatibility of Borassus flabellifer-derived nanofibrillated cellulose, which may contain this compound, has been explored for potential biomedical applications. Athinarayanan, Alshatwi, and Periasamy (2020) conducted a study demonstrating the non-toxic nature of these materials, suggesting their suitability for stem cell differentiation and other biomedical applications. This indicates a potential avenue for the use of this compound in biocompatible materials (Athinarayanan et al., 2020).
特性
分子式 |
C18H28N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
1-[(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-6-yl]ethanone |
InChI |
InChI=1S/C18H28N2O/c1-12-9-14-10-17-16(6-4-8-20(17)13(2)21)18(11-12)15(14)5-3-7-19-18/h12,14-15,19H,3-11H2,1-2H3/t12-,14+,15-,18-/m1/s1 |
InChIキー |
RBQBCMDKPKIDLR-MJXUCMMTSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2CC3=C(CCCN3C(=O)C)[C@@]4(C1)[C@@H]2CCCN4 |
正規SMILES |
CC1CC2CC3=C(CCCN3C(=O)C)C4(C1)C2CCCN4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


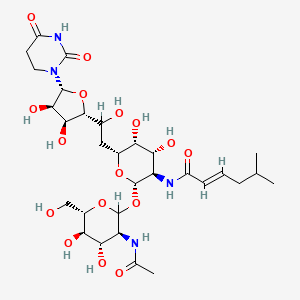


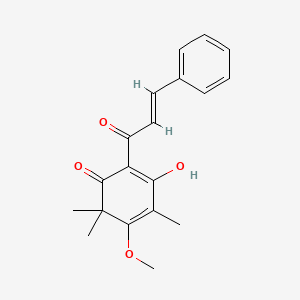
![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)
